Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one
Description
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperidinone moiety. Its saturated hexahydro structure confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity to biological targets.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O/c10-7-4-9-6-1-2-8-3-5(6)7/h5-6,8-9H,1-4H2 |
InChI Key |
ZWPFFBFDJCYVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NCC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most efficient synthetic route involves a domino reaction between 2-methyl-3-carbamoylpyrroles and aldehydes, mediated by ammonium acetate in PEG-400. This method bypasses isolation of intermediates, directly furnishing hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one derivatives.
Mechanistic Pathway
-
Aldol Condensation : The aldehyde undergoes nucleophilic attack by the α-hydrogen of the pyrrole’s methyl group, forming an enone intermediate.
-
Aza-Michael Addition : The secondary amide nitrogen attacks the α,β-unsaturated ketone, inducing cyclization to form the hexahydro-pyrrolopyridinone core.
Ammonium acetate serves dual roles:
Substrate Scope
Optimization Parameters
-
Solvent : PEG-400 outperforms traditional solvents (e.g., DMF, THF) due to its high boiling point, non-toxicity, and ability to stabilize transition states.
-
Catalyst Loading : 3.0 equiv of NH₄OAc maximizes yield; lower equivalents result in incomplete cyclization.
-
Temperature : 100°C ensures rapid enone formation without side reactions.
Experimental Protocol
Step 1 : Charge a Schlenk tube with 2-methyl-3-carbamoylpyrrole (0.5 mmol), aldehyde (0.55 mmol), NH₄OAc (1.5 mmol), and PEG-400 (3 mL).
Step 2 : Purge with N₂, stir at 100°C for 5–7 h (monitor via TLC).
Step 3 : Quench with H₂O (10 mL), extract with DCM (3 × 5 mL), dry over Na₂SO₄.
Step 4 : Purify via flash chromatography (ethyl acetate/hexane) to isolate product.
Alternative Synthetic Strategies
Multi-Step Linear Synthesis
While less efficient than the one-pot method, traditional stepwise approaches remain relevant for specialized derivatives:
Pyrrole Functionalization
-
N-Acylation : Treat 2-methylpyrrole with chloroacetyl chloride to install the carbamoyl group.
-
Aldol Adduct Formation : React with aldehydes under basic conditions (e.g., K₂CO₃/EtOH).
-
Cyclization : Heat the aldol adduct in AcOH/HCl to induce intramolecular aza-Michael addition.
Limitations :
Solid-Phase Synthesis
Developed for combinatorial libraries, this method anchors the pyrrole precursor to Wang resin:
Procedure :
-
Resin Loading : Couple 2-methylpyrrole-3-carboxylic acid to Wang resin via DIC/HOBt activation.
-
On-Resin Aldol Condensation : Treat with aldehyde/piperidine in DMF.
-
Cleavage and Cyclization : Release from resin using TFA/H₂O, followed by thermal cyclization.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Design
To address scalability, recent advances employ continuous flow systems:
Key Innovations
-
Microfluidic Channels : Enhance heat/mass transfer, reducing side reactions.
-
In-Line Analytics : UV/Vis monitoring enables real-time adjustment of aldehyde feed rates.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolo-pyridine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one derivatives as effective antitumor agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized, demonstrating significant antitumor activity against various cancer cell lines such as HeLa, SGC-7901, and MCF-7. For instance, compound 10t exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating potent activity against these cell lines. Mechanistic studies revealed that these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells at low concentrations .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
One-Pot Synthesis
A notable approach involves a one-pot reaction that combines multiple steps into a single process, enhancing efficiency and yield. This method has been reported to produce high yields of pyrrolo derivatives with minimal purification steps required .
Chiral Synthesis
Chiral versions of this compound are synthesized using chiral auxiliaries or catalysts to ensure the desired stereochemistry is maintained throughout the reaction process. This is particularly important for biological activity as stereochemistry can significantly influence pharmacodynamics.
Anticancer Activity Evaluation
In a comprehensive study evaluating the anticancer properties of this compound derivatives, researchers conducted in vitro assays on multiple cancer cell lines. The findings indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10t | HeLa | 0.12 | Tubulin inhibition |
| 10t | SGC-7901 | 0.18 | Apoptosis induction |
| 10t | MCF-7 | 0.21 | Cell cycle arrest |
Pharmacological Profile
Another significant study focused on the pharmacological profile of this compound derivatives showed promising results in treating inflammation and autoimmune disorders. The compounds demonstrated inhibitory effects on TLR (Toll-like receptor) pathways, which are crucial in mediating inflammatory responses .
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Variations
The following table summarizes key analogs, their structural features, biological activities, and synthetic methodologies:
Key Comparative Insights
Ring Saturation and Bioactivity
- The hexahydro saturation in the target compound reduces ring strain and enhances metabolic stability compared to partially unsaturated analogs like 1,2-dihydro-1H-benzo[a]pyrrolo[1,2-c]pyridin-3(2H)-one .
- In contrast, arthpyrone alkaloids with hexahydrobenzofuro[3,2-c]pyridinone motifs exhibit potent antibacterial activity, suggesting that saturation combined with oxygen heterocycles (e.g., benzofuro) broadens bioactivity .
Substituent Effects
- Chloro and methyl groups (e.g., 6-chloro-3,3-dimethyl analog) may enhance lipophilicity and membrane permeability, though their specific biological roles remain underexplored .
- Sulfonamide-substituted triazolopyridinones (e.g., 13f–13j) demonstrate how electron-withdrawing groups improve antimalarial efficacy by targeting parasite enzymes .
Biological Activity
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is a bicyclic compound that belongs to the class of pyrrolopyridines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that derivatives of pyrrolopyridines exhibit a range of pharmacological properties, including analgesic, antitumor, antiviral, and sedative effects.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study evaluating various derivatives against cancer cell lines (HeLa, SGC-7901, and MCF-7) found that certain compounds displayed IC50 values ranging from 0.12 to 0.21 μM, indicating potent cytotoxic effects on these cells . The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.
2. Analgesic and Sedative Effects
The analgesic properties of this compound were evaluated using the "hot plate" and "writhing" tests. Compounds derived from this scaffold showed more potent analgesic effects compared to aspirin and were comparable to morphine in certain assays . These findings suggest potential applications in pain management therapies.
3. Antiviral Activity
Research has also highlighted the antiviral potential of pyrrolopyridine derivatives. Some compounds demonstrated moderate activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influence antiviral efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the pyridine or pyrrole rings can lead to substantial changes in biological potency. For example:
- Ester Substituents : Compounds with ethyl ester groups exhibited enhanced anti-HIV activity.
- Phenyl Ring Distance : The spatial arrangement between the pyrrolopyridine scaffold and phenyl rings was crucial for maintaining biological activity.
Case Studies
Several case studies illustrate the biological efficacy of this compound derivatives:
Q & A
Q. What are the established synthetic routes for Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors such as α-cyano esters or aminopyridine derivatives. For example, cyclization of ethyl 3-hydroxypiconate under acidic conditions yields fused pyrrolo-pyridinone scaffolds . Key factors influencing yield and purity include:
- Temperature : Lower temperatures (0–6°C) improve stability of intermediates, as noted in storage guidelines for similar compounds .
- Catalysts : Palladium on carbon or other transition-metal catalysts enhance reduction steps, critical for forming the hexahydro ring system .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, as seen in reagent-grade preparations .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 251 [M+1]+ for derivatives) to confirm molecular weight .
- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated for related isoxazolo-pyridinone analogs .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can these be resolved through experimental design?
Methodological Answer: Contradictions often arise in enzyme inhibition studies. For example:
- CLK Inhibition : Some studies report IC₅₀ values <1 µM for CLK1 , while others show reduced potency due to stereochemical variations .
Resolution Strategies :- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed ATP concentrations) to eliminate variability .
- Structural Modifications : Introduce substituents at the 2-position to assess steric effects on target binding .
Q. How can computational methods guide the optimization of this compound derivatives for specific enzyme targets?
Methodological Answer:
- Molecular Docking : Predict binding modes with targets like cdc-like kinases (CLKs) using software such as AutoDock Vina. For example, methyl substitutions at the 6-position improve hydrophobic interactions in CLK1’s ATP-binding pocket .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with inhibitory activity to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify derivatives with prolonged residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
